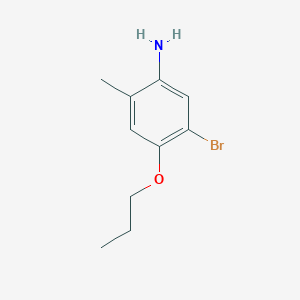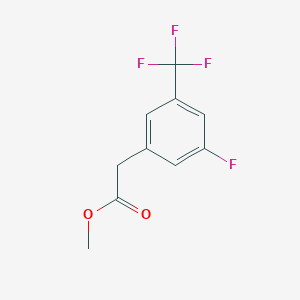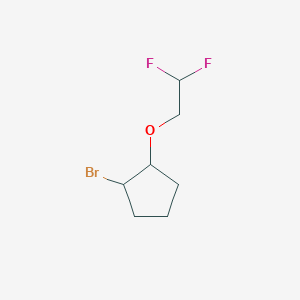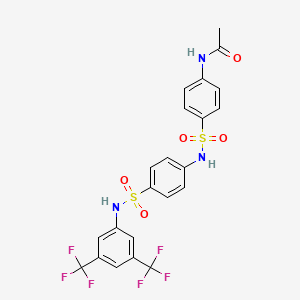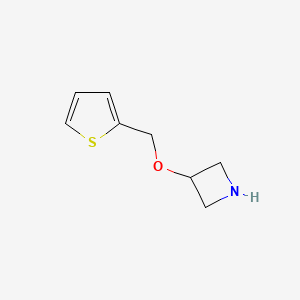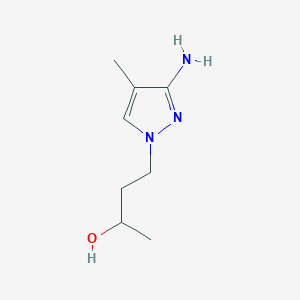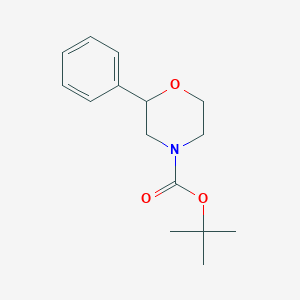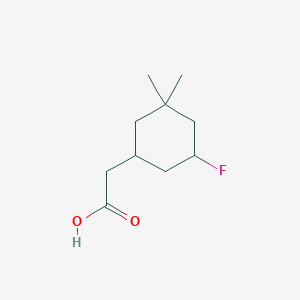
2-(5-Fluoro-3,3-dimethylcyclohexyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H17FO2 and a molecular weight of 188.24 g/mol . It is characterized by the presence of a fluorine atom and a cyclohexyl ring, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylcyclohexanone and fluorinating agents.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The cyclohexyl ring provides structural rigidity, influencing the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(5-Chloro-3,3-dimethylcyclohexyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(5-Bromo-3,3-dimethylcyclohexyl)acetic acid:
The uniqueness of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid lies in its fluorine atom, which imparts distinct properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H17FO2 |
|---|---|
Molekulargewicht |
188.24 g/mol |
IUPAC-Name |
2-(5-fluoro-3,3-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2)5-7(4-9(12)13)3-8(11)6-10/h7-8H,3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
QUYZHUYZSUIAFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)F)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


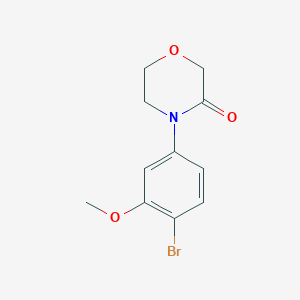
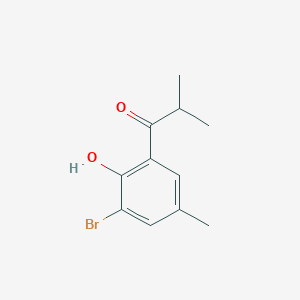
![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
